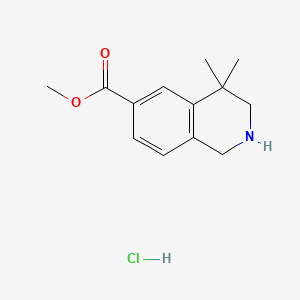

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Méthodes De Préparation

The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and phosphoric acid to form the tetrahydroisoquinoline core . This intermediate can then be further functionalized to introduce the carboxylate and methyl groups, followed by conversion to the hydrochloride salt.

Analyse Des Réactions Chimiques

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of bioactive compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-monoamine oxidase activity.

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Used in similar synthetic applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Activité Biologique

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 877861-62-6

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 227.69 g/mol

Tetrahydroisoquinolines are known for their interactions with various neurotransmitter systems. This compound has been studied for its potential neuroprotective effects and ability to modulate dopaminergic and serotonergic pathways. These interactions suggest that the compound may play a role in treating neurodegenerative diseases and mood disorders.

Biological Activities

- Neuroprotection : Research indicates that compounds in the tetrahydroisoquinoline class exhibit significant neuroprotective properties. For instance, studies have shown that these compounds can reduce neuronal damage in models of ischemic stroke by inhibiting apoptotic pathways and promoting cell survival .

- Antidepressant Effects : Some tetrahydroisoquinolines have demonstrated antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to contribute to these effects .

- Anti-inflammatory Properties : Recent studies suggest that this compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Neuroprotective Effects in Ischemic Models

In a study examining the effects of tetrahydroisoquinoline derivatives on ischemic neuronal injury, this compound was administered to rats subjected to middle cerebral artery occlusion. Results showed a significant reduction in infarct size and improved neurological scores compared to control groups .

Case Study 2: Antidepressant Activity

A series of behavioral tests were conducted on mice treated with this compound. The compound demonstrated significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant-like activity .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Neuroprotection | Significant modulation of neurotransmitter systems |

| Salsolinol | Dopaminergic modulation | Associated with addiction mechanisms |

| CXCR4-targeting tetrahydroisoquinolines | Chemokine receptor inhibition | Potential anti-cancer properties |

Propriétés

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIKUSQXLYWVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745262 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-85-8 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.